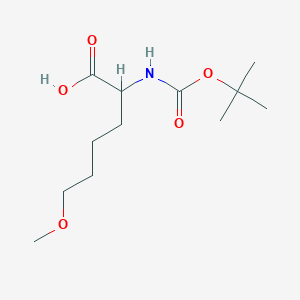
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide: is a synthetic organic compound characterized by the presence of a tetrazole ring and an aminoethoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Tetrazole to the Acetamide: The tetrazole ring is then linked to the acetamide moiety through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Introduction of the Aminoethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aminoethoxy group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group, making it a candidate for enzyme inhibition studies.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The aminoethoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-((1h-Tetrazol-5-yl)methyl)-2-(2-hydroxyethoxy)acetamide: Similar structure but with a hydroxy group instead of an amino group.
n-((1h-Tetrazol-5-yl)methyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of an amino group.
Uniqueness
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is unique due to the presence of both the tetrazole ring and the aminoethoxy group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H12N6O2 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C6H12N6O2/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5/h1-4,7H2,(H,8,13)(H,9,10,11,12) |
Clé InChI |
YFWUDDNDXOQOJO-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)NCC1=NNN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)







![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)



